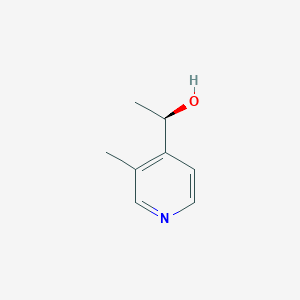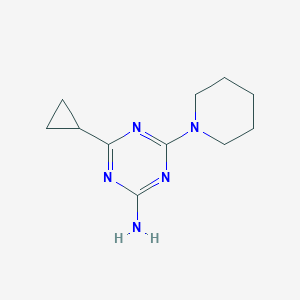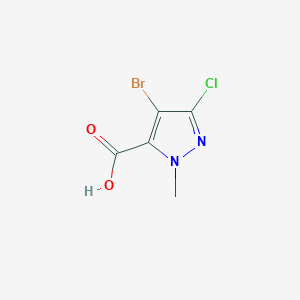
4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar compounds to 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid include other substituted pyrazoles, such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid . These compounds share similar structural features but differ in their substituents, which can influence their reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H4BrClN2O2 |
|---|---|
Molecular Weight |
239.45 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4BrClN2O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H,10,11) |
InChI Key |
ZUURYEJDTAZEGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


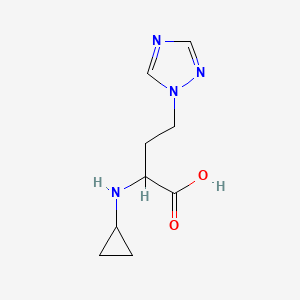
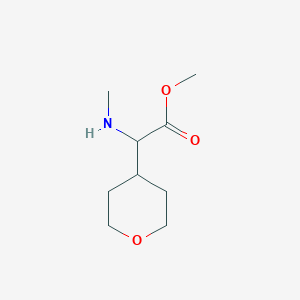
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)
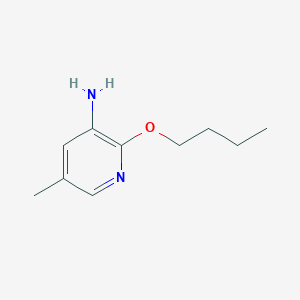
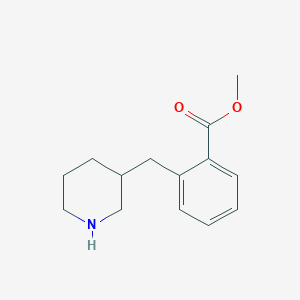

![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)


